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The following table summarizes key kinetic parameters and experimental data that quantify the covalent binding

efficiency of aryl fluorosulfates to various protein targets.

Protein
Target

Target
Residue

Inhibitor
Compound

KI (μM)
kinact

(min⁻¹)

kinact/KI

(M⁻¹s⁻¹)

Cellular/In
Vivo
Activity

Key
Experimental
Evidence

SIRT5
[1]

Not
Specified

17 In
micromolar

range
(derived)

Not
Specified

Not
Specified

Yes
(HEK293T

cells, mouse
heart)

Time-
dependent

inhibition; LC-
MS adduct

formation; pull-
down in cells

and tissue [1]

Mcl-1 [2] His224 Fragment
2

Not Tested Not

Tested

Not

Tested

Implied

(target
engagement)

~95% covalent

complex
formation

(MS); large
ΔTm shift

(+22°C) [2]

XIAP-
BIR3 [3]

Lys Not

Specified

Not Tested Not

Tested

Not

Tested

Yes Rapid adduct

formation in
cells; rate

approaches
that of

acrylamides
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Protein
Target

Target
Residue

Inhibitor
Compound

KI (μM)
kinact

(min⁻¹)
kinact/KI

(M⁻¹s⁻¹)

Cellular/In
Vivo
Activity

Key
Experimental
Evidence

targeting Cys

[3]

CRABP2
[4]

Tyr Probe 4 Not Tested Not

Tested

Not

Tested

Yes (breast

cancer cells)

X-ray crystal

structure
(PDB: 5HZQ);

selective
inactivation in

cells [4]

PI4KIIIβ
[5]

Lys549

& Tyr385

3 Not Tested Not

Tested

Not

Tested

Not

Specified

Dual cross-

linking
confirmed by

X-ray
crystallography

and mass
spectrometry

[5]

Note: The efficiency of an irreversible covalent inhibitor is best described by the second-order rate constant

(k_{inact}/K_I), where a higher value indicates greater efficiency. However, this data is often not fully quantified

in exploratory studies, which instead rely on other direct evidence of covalent binding.

Scope of Targeted Residues and Proteins

Aryl fluorosulfates demonstrate versatility by reacting with several nucleophilic amino acids. The table below

compares their general performance against common warheads.

Feature Aryl Fluorosulfates Sulfonyl Fluorides
Acrylamides (Cysteine-
targeting)

Target
Residues

Lysine, Tyrosine, Histidine [5] [6]

[2]

Lysine, Tyrosine,

Serine, Threonine,
Histidine [5] [7]

Cysteine [8]
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Feature Aryl Fluorosulfates Sulfonyl Fluorides
Acrylamides (Cysteine-
targeting)

Reactivity &
Stability

Low intrinsic reactivity; high

hydrolytic and proteomic stability
[5] [4]

Moderate to high

reactivity; lower
hydrolytic stability [5]

Tunable reactivity; can be

less stable in plasma [8]

Selectivity High potential selectivity; reaction
requires a specific activating

protein environment [1] [4]

Moderate selectivity;
can show more off-

target reactivity [5]

High selectivity for
accessible cysteines [8]

Key
Advantage

Ability to target rare residues in

binding sites; excellent "drug-like"
properties [5] [3]

Broader reactivity

spectrum; well-
established chemistry

[7]

Well-validated, numerous

approved drugs;
predictable design [8]

Detailed Experimental Protocols

To evaluate the covalent binding efficiency of aryl fluorosulfate-based inhibitors, researchers employ a

combination of biochemical and biophysical methods. Key protocols are summarized below:

Kinetic Analysis of Irreversible Inhibition

Objective: To determine the potency ((K_I)) and maximal rate of inactivation ((k_{inact})).
Protocol: The inhibitor is pre-incubated with the target enzyme (e.g., SIRT5) at various

concentrations for different time periods. The remaining enzyme activity is measured using a
functional assay (e.g., a fluorogenic substrate). Data is fitted to the equation for time-dependent

inhibition to derive (K_I) and (k_{inact}) [1].
Supporting Data: A "jump-dilution" assay is used to confirm irreversibility. Enzyme and inhibitor are

pre-incubated, then diluted significantly into a substrate solution. The failure of enzyme activity to
recover confirms irreversible covalent modification [1].

Affinity Labelling & Pull-Down in Complex Systems

Objective: To confirm direct engagement of the native target protein in cells or tissues.

Protocol: An alkyne-tagged aryl fluorosulfate probe (e.g., compound 11 for SIRT5) is applied to cells
(e.g., HEK293T) or administered to an animal (e.g., intravenous injection in mice). After incubation,

the cells or tissues are lysed. The target protein is conjugated to a reporter tag (biotin or a
fluorophore) via a copper-catalyzed "click" reaction (CuAAC). The labeled proteins are then
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visualized by in-gel fluorescence or captured with streptavidin beads for identification by mass

spectrometry [1].

Thermal Shift Assay (TSA) for Fragment Screening

Objective: To identify covalent fragment binders from a library by measuring protein stabilization.

Protocol: The target protein (e.g., hMcl-1) is incubated with individual aryl fluorosulfate fragments at
a high molar ratio (e.g., >10:1) for an extended period (e.g., 48 hours) to allow covalent adduct

formation. The thermal denaturation temperature ((T_m)) of the protein is measured in the presence
and absence of the fragment. A significant increase in (ΔT_m) (e.g., >1.2°C) suggests stable binding.

Hits are validated by mass spectrometry to confirm 1:1 covalent complex formation [2].

Mass Spectrometric (MS) Verification of Covalent Adducts

Objective: To provide direct evidence of covalent bond formation and identify the modified residue.

Protocol: Recombinant protein is incubated with the aryl fluorosulfate inhibitor. The reaction mixture
is analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the mass increase

corresponding to the covalently attached inhibitor. To identify the specific modified residue, the
protein-adduct is digested with proteases (e.g., trypsin), and the resulting peptides are analyzed by

tandem MS (LC-MS/MS) [1] [5] [4].

The workflow below visualizes the key steps involved in evaluating aryl fluorosulfate covalent inhibitors:

Start: Evaluate Aryl Fluorosulfate
Covalent Inhibitor

Mass Spectrometry Thermal Shift Assay Kinetic Analysis Cellular Pull-Down

Confirm covalent
adduct formation

Measure protein
stabilization Determine kinact/KI Verify target engagement

in cells/tissue

Click to download full resolution via product page

Key Design Considerations and Conclusions

Environment is Crucial: Aryl fluorosulfates are relatively inert in solution but become reactive within the
specific microenvironment of a protein binding pocket, which can activate the tyrosine phenol, lysine
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amine, or histidine imidazole for reaction [5] [4].

Positioning is Key: Successful covalent labeling depends on precise positioning of the fluorosulfate
warhead via the non-covalent part of the inhibitor to juxtapose it with the target residue [3].

Advantages of "Electrophile-First" Screening: Rather than traditional structure-based design, screening
libraries of aryl fluorosulfate fragments can unbiasedly discover new ligandable hotspots on proteins, as

demonstrated for Mcl-1 [2].

In summary, aryl fluorosulfates are versatile, stable, and efficient warheads for expanding covalent inhibition

beyond cysteine. Their growing success across diverse target classes makes them a powerful tool for future

chemical biology and drug discovery.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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